N-Hydroxy Riluzole
Overview
Description
N-hydroxy Riluzole is a metabolite of the antiglutamatergic agent riluzole. It is formed from riluzole predominantly by the cytochrome P450 isoform CYP1A2 in human hepatic microsomes . The compound is known for its neuroprotective properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
N-Hydroxy Riluzole is a metabolite of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission. Voltage-dependent sodium channels are essential for the initiation and propagation of action potentials in neurons .
Mode of Action
Riluzole, and by extension this compound, operates through several mechanisms:
- It inhibits glutamate release, potentially through the activation of glutamate reuptake .
- It inactivates voltage-dependent sodium channels .
- It interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors .
Biochemical Pathways
It’s known that riluzole affects glutamatergic transmission, which is predominantly mediated by n-methyl-d-aspartate (nmda) receptor-linked processes .
Pharmacokinetics
Riluzole is metabolized in the liver by the cytochrome P450 (CYP) isoform CYP1A2 to form this compound . The bioavailability of Riluzole is approximately 60±18% . It has a protein binding of 97% and an elimination half-life of 9–15 hours . About 90% of Riluzole is excreted in the urine .
Result of Action
Riluzole, and by extension this compound, has been shown to extend survival and/or time to tracheostomy in patients with amyotrophic lateral sclerosis (ALS). It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .
Action Environment
The action of Riluzole can be influenced by environmental factors such as food intake. Administration of Riluzole with food resulted in a 15% reduction in area under the curve and a 45% reduction in maximum serum concentration . This suggests that the action, efficacy, and stability of this compound could also be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
N-Hydroxy Riluzole interacts with various enzymes and proteins. It is predominantly formed from riluzole by the cytochrome P450 (CYP) isoform CYP1A2 in human hepatic microsomes
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been reported to have neuroprotective effects . The exact cellular processes it influences, its impact on cell signaling pathways, gene expression, and cellular metabolism are still being researched.
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of pathologic glutamatergic transmission in synapses of neurons via sodium channel blockade . It is also reported to directly inhibit the kainate and NMDA receptors
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is still being researched.
Metabolic Pathways
This compound is involved in certain metabolic pathways. It is a metabolite of riluzole and is formed predominantly by the cytochrome P450 (CYP) isoform CYP1A2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy Riluzole involves the hydroxylation of riluzole. This process is catalyzed by the cytochrome P450 enzyme system, specifically the CYP1A2 isoform . The reaction conditions typically involve the use of human hepatic microsomes to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound follows a similar pathway, utilizing biocatalysis with human hepatic microsomes or recombinant enzymes to achieve the hydroxylation of riluzole. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pH, and enzyme concentration.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy Riluzole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound back to riluzole.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic or electrophilic reagents.
Major Products:
Oxidation: Further oxidized metabolites of this compound.
Reduction: Riluzole.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
N-hydroxy Riluzole has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in drug production.
Comparison with Similar Compounds
Riluzole: The parent compound, known for its neuroprotective and antiglutamatergic properties.
N-hydroxy Riluzole N-glucuronide: A glucuronidated metabolite of this compound.
Uniqueness: this compound is unique due to its specific formation via the CYP1A2 isoform and its distinct neuroprotective mechanism involving sodium channel blockade and inhibition of glutamatergic transmission . This sets it apart from other similar compounds that may not have the same metabolic pathway or mechanism of action.
Properties
IUPAC Name |
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRTKLVQQZZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431979 | |
Record name | N-Hydroxy Riluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179070-90-7 | |
Record name | N-Hydroxyriluzole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy Riluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXYRILUZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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